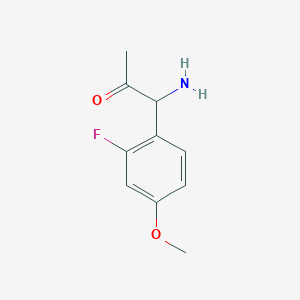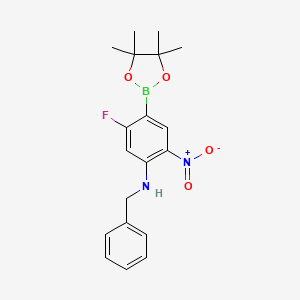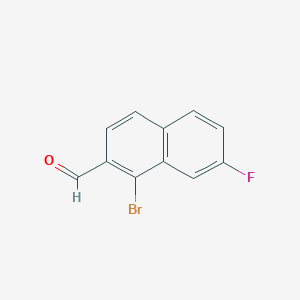
1-Bromo-7-fluoro-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-7-fluoro-2-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of bromine and fluorine atoms attached to a naphthalene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-7-fluoro-2-naphthaldehyde typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the bromination of 2-naphthaldehyde followed by selective fluorination at the 7th position. The reaction conditions often require the use of bromine and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-7-fluoro-2-naphthaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted naphthaldehydes
- Naphthoic acids
- Naphthyl alcohols
Scientific Research Applications
1-Bromo-7-fluoro-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-7-fluoro-2-naphthaldehyde largely depends on its chemical reactivity. The presence of electron-withdrawing groups (bromine and fluorine) on the naphthalene ring influences its reactivity towards nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, which are important intermediates in various chemical reactions .
Comparison with Similar Compounds
- 1-Bromo-2-naphthaldehyde
- 7-Bromo-2-naphthaldehyde
- 1-Fluoro-2-naphthaldehyde
Comparison: 1-Bromo-7-fluoro-2-naphthaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs that contain only bromine or fluorine .
Properties
CAS No. |
925442-76-8 |
|---|---|
Molecular Formula |
C11H6BrFO |
Molecular Weight |
253.07 g/mol |
IUPAC Name |
1-bromo-7-fluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO/c12-11-8(6-14)2-1-7-3-4-9(13)5-10(7)11/h1-6H |
InChI Key |
KHJNBDHGEULCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2Br)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


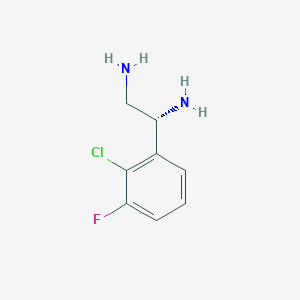
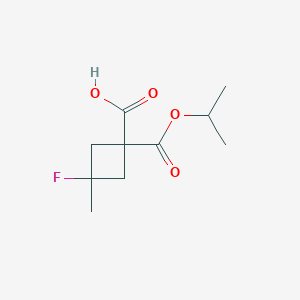
![Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13048103.png)

![(2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13048119.png)

![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13048138.png)
![3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13048148.png)
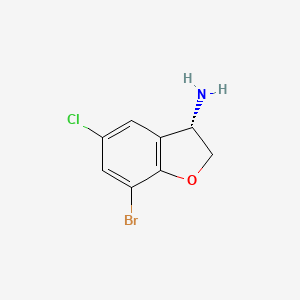

![(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13048157.png)
